

In-Depth Technical Guide: 2-Chloro-4-methylpyridine-3-carbonitrile

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Compound of Interest

Compound Name: 2-Chloro-4-methylpyridine-3-carbonitrile

Cat. No.: B1355596

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Chloro-4-methylpyridine-3-carbonitrile**, a key intermediate in pharmaceutical and agrochemical research. The document details its physicochemical properties, synthesis, and reactivity, with a focus on its application in cross-coupling reactions.

Core Physicochemical Properties

2-Chloro-4-methylpyridine-3-carbonitrile is a solid, typically appearing as a white to off-white substance. Its stability under normal storage conditions makes it a reliable reagent in multi-step syntheses.^[1] Key quantitative data are summarized in the table below.

Property	Value	Reference
Molecular Weight	152.58 g/mol	[1] [2]
Molecular Formula	C ₇ H ₅ CIN ₂	[2]
CAS Number	65169-38-2	[2]
Melting Point	109-110°C	[3]
Appearance	White to off-white solid	[1]
Solubility	Low solubility in water; Soluble in organic solvents like dichloromethane and chloroform.	[1]

Synthesis and Reactivity

The synthesis of **2-Chloro-4-methylpyridine-3-carbonitrile** can be achieved through various routes. One documented method involves the chlorination of 2-hydroxy-4-methyl-3-pyridinylcarbonitrile using phosphorus oxychloride.[\[3\]](#) Another approach starts from (E)-4-(dimethylamino)but-3-en-2-one and malononitrile, followed by cyclization and chlorination.

This compound is a versatile building block in organic synthesis, primarily due to the reactivity of the chloro- and cyano- functionalities. The pyridine ring system and the presence of a halogen make it an excellent substrate for cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is instrumental in the formation of carbon-carbon bonds.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using **2-Chloro-4-methylpyridine-3-carbonitrile** as a substrate. This reaction is widely used to synthesize biaryl and heteroaryl compounds.

Objective: To synthesize a 2-aryl-4-methylpyridine-3-carbonitrile derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

- **2-Chloro-4-methylpyridine-3-carbonitrile**
- Arylboronic acid
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$)
- Base (e.g., K_2CO_3 , Cs_2CO_3)
- Solvent (e.g., Toluene, Dioxane, THF/water mixture)
- Inert gas (Nitrogen or Argon)
- Standard laboratory glassware and purification equipment

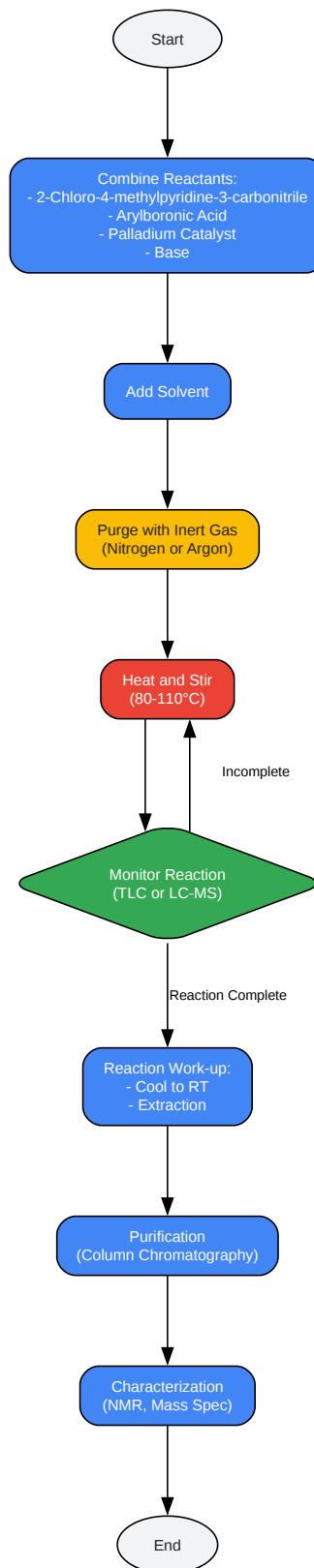
Procedure:

- Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add **2-Chloro-4-methylpyridine-3-carbonitrile** (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2 equivalents).
- Solvent Addition: Add the chosen solvent system to the flask. The reaction can often be run in a biphasic organic-water system or an anhydrous organic solvent.
- Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
- Heating: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir vigorously.
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up: Upon completion, cool the reaction mixture to room temperature. If a biphasic system was used, separate the organic layer. If an organic solvent was used, dilute the mixture with an appropriate organic solvent and wash with water and brine.

- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-4-methylpyridine-3-carbonitrile.
- Characterization: Characterize the purified product by NMR spectroscopy (^1H and ^{13}C) and mass spectrometry to confirm its structure and purity.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the Suzuki-Miyaura cross-coupling experimental workflow.

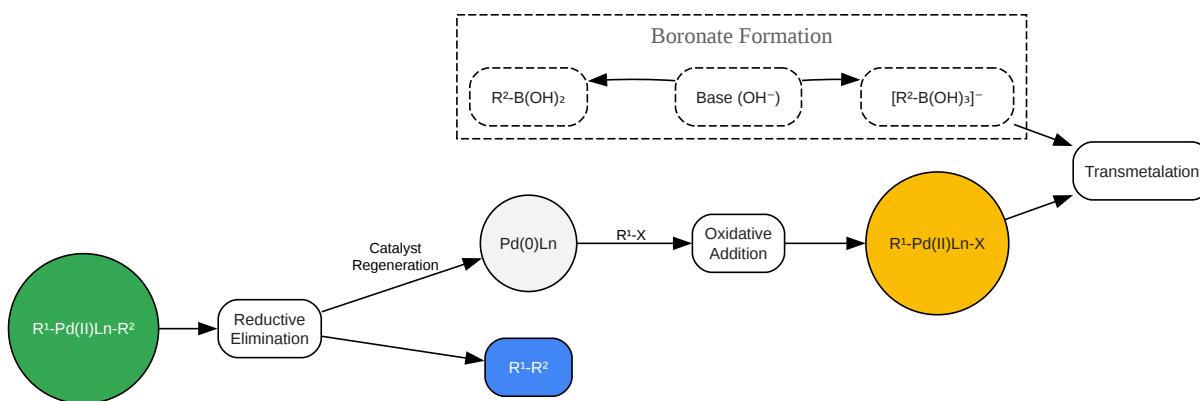


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Caption: Workflow for the Suzuki-Miyaura Cross-Coupling Reaction.

Signaling Pathway in Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves a series of well-defined steps centered around the palladium catalyst.



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Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

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